3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a chlorothiophene moiety and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a chlorothiophene boronic acid derivative and a suitable palladium catalyst.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be attached through a reaction with a boronic ester, such as pinacolborane, under mild conditions using a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution can introduce various functional groups onto the chlorothiophene ring.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dioxaborolane group allows for interactions with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Shares the dioxaborolane and thiophene moieties but lacks the pyrazole ring.
2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the isopropyl and methyl substitutions on the pyrazole ring.
Uniqueness
The uniqueness of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, chlorothiophene moiety, and dioxaborolane group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H24BClN2O2S |
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Molecular Weight |
366.7 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H24BClN2O2S/c1-10(2)21-11(3)14(15(20-21)12-8-9-13(19)24-12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |
InChI Key |
PZDXLTMVHFNMSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=C(S3)Cl)C(C)C)C |
Origin of Product |
United States |
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